molecular formula C18H28N2OS B5576478 (3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine

Cat. No.: B5576478
M. Wt: 320.5 g/mol
InChI Key: LOXZZKZPGUJFCB-NVXWUHKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-N,N-dimethyl-1-{[4-(methylthio)phenyl]acetyl}-4-propyl-3-pyrrolidinamine is a useful research compound. Its molecular formula is C18H28N2OS and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.19223469 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Complexes

Research on similar compounds has focused on the synthesis and characterization of complexes with various ligands, demonstrating applications in understanding molecular structures, bonding, and potential catalytic activities. For example, studies have described the synthesis of Cu(I) complexes with N,N',S,S' donor ligands, revealing insights into dimer-monomer equilibria and the influence of ligand structure on complex formation and stability (Gennari et al., 2008).

Heterocyclic Compound Synthesis

The synthetic versatility of related structures has been harnessed to create a variety of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. Studies have detailed the preparation of pyridine, pyrimidine, and pyrrolizine derivatives, showcasing the utility of specific functional groups in constructing complex heterocycles with potential biological activity or material properties (Selič et al., 1997).

Catalysis and Materials Science

Research into similar compounds has also delved into their roles in catalysis and materials science, including the development of polyimides and the exploration of molecular hyperpolarizabilities in complexes. These studies highlight the importance of structural features, such as pyridine moieties and specific substituents, in affecting the properties and applications of the synthesized materials (Yan et al., 2011).

Properties

IUPAC Name

1-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2OS/c1-5-6-15-12-20(13-17(15)19(2)3)18(21)11-14-7-9-16(22-4)10-8-14/h7-10,15,17H,5-6,11-13H2,1-4H3/t15-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZZKZPGUJFCB-NVXWUHKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)C(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.